Androstenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Androstenol is a type of pheromone that is found in both humans and animals. It has been studied in various scientific fields, particularly in biology and reproductive studies .

Here is an example of a research application of Androstenol:

Reproduction in Mouse Deer

Scientific Field: Biology, Reproductive Studies

Summary of Application: Androstenol, along with Androstenone, was discovered in endangered mouse deer during a captive breeding program.

Methods of Application or Experimental Procedures: The CYP17A1 and CYB5 genes were cloned and expressed in HEK-293, COS-7 cell lines, and gonads of mouse deer to investigate the CYP17A1 gene’s andien-β-synthase activity towards the synthesis of 16-androstenes in mouse deer.

Results or Outcomes: The results showed that the mouse deer CYP17A1 gene possesses andien-β-synthase activity and could transform pregnenolone into 5,16-androstadien-3β-ol. Significantly elevated androstenone and estrogens were recorded prior to delivery and postpartum estrus/mating in mouse deer.

Metabolic Regulation in Humans

Scientific Field: Biology, Metabolic Studies

Methods of Application or Experimental Procedures: The study of androgens in humans often involves the collection and analysis of blood samples to measure hormone levels.

Results or Outcomes: The study found that androgens have a significant impact on metabolic regulation in humans.

Pheromone Communication in Pigs

Scientific Field: Animal Behavior, Zoology

Summary of Application: Androstenol, along with Androstenone and other pheromones, is known to play a significant role in the mating behavior of pigs.

Methods of Application or Experimental Procedures: The study of pheromone communication in pigs often involves behavioral observations under controlled conditions.

Results or Outcomes: The studies have shown that sows respond to the presence of Androstenol and other pheromones by adopting mating postures, indicating that these compounds play a key role in pig reproduction.

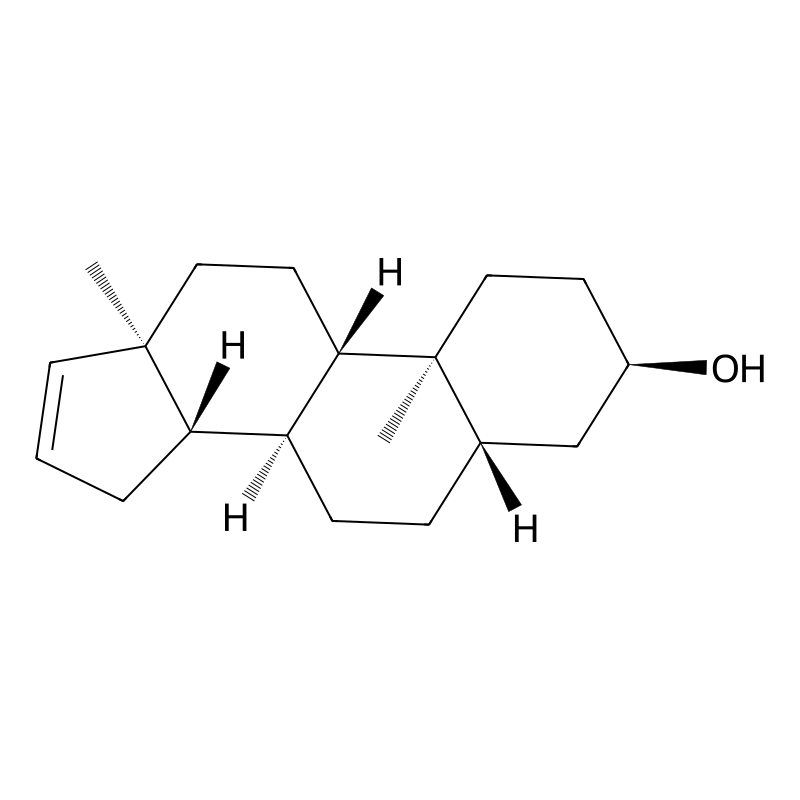

Androstenol, chemically known as 5α-androst-16-en-3α-ol, is a steroidal compound classified within the 16-androstene family. It functions as a pheromone and neurosteroid in various mammals, including humans and pigs. Notably, androstenol is synthesized in the testes of male pigs and is present in significant amounts in human urine, blood plasma, and saliva. It is also found in axillary sweat, contributing to body odor and potentially influencing social interactions and reproductive behaviors .

Androstenol is derived from pregnenolone through a series of enzymatic reactions involving several key enzymes:

- CYP17A1: Converts pregnenolone to androstadienol.

- 3β-Hydroxysteroid Dehydrogenase: Converts androstadienol to androstadienone.

- 5α-Reductase: Converts androstadienone to androstenone.

- 3α-Hydroxysteroid Dehydrogenase: Finally converts androstenone to androstenol.

Additionally, androstenol can also be synthesized in the adrenal glands and ovaries, as well as in the nasal mucosa from other steroid precursors .

Androstenol exhibits several biological activities:

- GABA Modulation: It acts as a positive allosteric modulator of the GABA A receptor, which may mediate its pheromone effects .

- Behavioral Effects: In animal studies, androstenol has shown anxiolytic-like, antidepressant-like, and anticonvulsant effects. In humans, it influences social behaviors and can decrease the frequency of luteinizing hormone pulses during the follicular phase of the menstrual cycle .

- Hypothalamic Activation: Exposure to androstenol activates specific regions of the hypothalamus associated with mating behavior in animals .

Androstenol can be synthesized through various methods:

- Natural Biosynthesis: As previously mentioned, it is produced endogenously in mammals via enzymatic pathways from pregnenolone.

- Chemical Synthesis: Laboratory synthesis involves complex organic reactions that may include starting materials like cholesterol or other steroid precursors, followed by selective reduction and oxidation steps.

Androstenol has potential applications in various fields:

- Pheromone Research: Investigated for its role as a pheromone that may influence human attraction and social behaviors.

- Fragrance Industry: Used in perfumes for its musky scent.

- Animal Husbandry: Explored for its effects on mating behaviors in livestock.

Research indicates that androstenol interacts with several biological systems:

- It influences hormonal responses related to reproductive cycles in females .

- Studies have shown that it can modify mood and sexual responses in humans .

- The compound's ability to activate specific neural pathways suggests its role in mediating pheromonal communication.

Androstenol shares structural similarities with several other steroid compounds, which are often studied for their pheromonal properties:

| Compound Name | Chemical Structure | Unique Characteristics |

|---|---|---|

| Androstenone | 5α-androst-16-en-3-one | Strongly influences mating behavior in pigs; higher androgenic activity. |

| Androstadienone | 4,16-androstadien-3-one | Exhibits pronounced effects on mood and sexual attraction; often compared to androstenol for its pheromonal properties. |

| 3β-Androstenol | 5α-androst-16-en-3β-ol | Does not potentiate GABA A receptors; less effective as a pheromone compared to its 3α counterpart. |

| Androsterone | 5α-androstane-3-one | Has androgenic properties; involved in various physiological processes but less studied as a pheromone. |

Androstenol's unique position arises from its specific stereochemistry (the presence of the hydroxyl group at the 3α position), which distinguishes it functionally from its isomers like 3β-androstenol .

Chemical Structure and Stereochemistry

Androstenol features a tetracyclic steroid backbone with a hydroxyl group at the 3α position and a double bond between C16 and C17 [4] [5]. Its stereochemistry is critical: the 3α-hydroxy group enables hydrogen bonding with residues like Asn175 in nuclear receptors, while the 5α-reduced structure ensures planarity for optimal receptor binding [4]. X-ray crystallography reveals a ligand-binding pocket volume of 570ų in murine constitutive androstane receptor (CAR), where androstenol occupies only 270ų, allowing conformational flexibility [4].

Physical Properties and Stability Characteristics

Androstenol exhibits moderate thermal stability. In boar saliva, incubations at 21°C and 37°C led to 72-hour degradation of pheromone-binding proteins, reducing androstenol’s activity [2]. It undergoes enzymatic oxidation to 5α-androstenone in biological matrices, with 29.4% conversion observed in untreated saliva over 168 hours [2].

| Property | Value/Characteristic | Source |

|---|---|---|

| Thermal Stability | Degrades above 21°C in saliva | [2] |

| Enzymatic Conversion Rate | 29.4% to 5α-androstenone | [2] |

Isomeric Variations: 3α-Androstenol vs. 3β-Androstenol

The 3α and 3β isomers differ in hydroxyl group orientation, leading to distinct bioactivities:

| Feature | 3α-Androstenol | 3β-Androstenol |

|---|---|---|

| Receptor Binding | Binds CAR via Asn175 and His213 [4] | No effective receptor interaction [4] |

| Pheromonal Efficacy | Potentiates GABAₐ receptors [2] | Inactive in pheromone signaling [2] |

| Metabolic Stability | Oxidized to 5α-androstenone [2] | Less susceptible to oxidation [2] |

Spectroscopic and Analytical Identification

Key analytical parameters include:

- X-ray Crystallography: Cartesian coordinates (e.g., ligand position in CAR: 4Å from Asn175) [4].

- Molecular Dynamics: Root-mean-square fluctuation (RMSF) of 0.07–0.16 nm in protein complexes, indicating binding stability [7].

- Chromatography: Reverse-phase HPLC retention time shifts distinguish isomers [2].

Structure-Activity Relationships

- C3 Substitution: 3α-hydroxy is essential for CAR binding; 3β-hydroxy abolishes activity [4].

- C17 Modifications: 17-keto groups enhance anti-inflammatory activity compared to oxime or acetyl derivatives [3].

- Planarity: 5α-reduction ensures planar conformation for receptor docking, while 5β creates steric hindrance [4].

Conformational Analysis and Molecular Modeling

Molecular dynamics simulations show androstenol adopts multiple orientations within CAR’s binding pocket, stabilized by hydrophobic interactions with Leu212 and Phe227 [4] [7]. Docking studies reveal that helix H12 mobility (B factor: 115Ų) allows corepressor recruitment, explaining its inverse agonist activity [4].

Androstenol biosynthesis fundamentally relies on pregnenolone as the primary steroid precursor, following the classical steroidogenic pathway established across vertebrate species [1] [2]. The initial and rate-limiting step involves the cholesterol side-chain cleavage enzyme cytochrome P450 side-chain cleavage (P450scc), encoded by the CYP11A1 gene, which catalyzes the conversion of cholesterol to pregnenolone within the inner mitochondrial membrane [2] [3]. This enzymatic conversion requires steroidogenic acute regulatory protein for cholesterol transport into mitochondria and involves three sequential reactions: 20α-hydroxylation, 22-hydroxylation, and oxidative cleavage of the C20-C22 bond, producing pregnenolone as the fundamental C21 steroid precursor [2] [3].

The pregnenolone-derived pathway to androstenol proceeds through multiple enzymatic steps, with pregnenolone serving as the substrate for the andien-β-synthase activity of cytochrome P450 17A1 [4] [5]. This specialized enzymatic activity converts pregnenolone directly to 5,16-androstadien-3β-ol without intermediate precursors, representing a unique biosynthetic route distinct from the classical androgen synthesis pathway [4] [6]. The pathway efficiency demonstrates significant species-specific variations, with human cytochrome P450 17A1 showing poor catalytic activity of less than 2% when acting independently, but enhanced conversion rates of approximately 12% in the presence of cytochrome B5 and associated reductases [5] [6].

Following the initial conversion, 5,16-androstadien-3β-ol undergoes sequential enzymatic modifications through the action of 3β-hydroxysteroid dehydrogenase, converting the intermediate to androstadienone, followed by 5α-reductase-mediated reduction to androstenone, and finally 3α-hydroxysteroid dehydrogenase conversion to androstenol [7] [4]. This multi-step pathway demonstrates remarkable conservation across mammalian species, with variations primarily observed in enzymatic efficiency and tissue-specific expression patterns rather than fundamental pathway architecture [6] [8].

CYP17A1 and Andien-β-Synthase Activity

Cytochrome P450 17A1 represents a multifunctional steroidogenic enzyme with three distinct catalytic activities: 17α-hydroxylase, 17,20-lyase, and andien-β-synthase [9] [10]. The andien-β-synthase activity specifically catalyzes the conversion of pregnenolone to 5,16-androstadien-3β-ol, representing a specialized function distinct from the classical steroidogenic reactions [9] [11]. This enzymatic activity occurs within a single active site of the cytochrome P450 17A1 protein, demonstrating the remarkable catalytic versatility of this steroidogenic enzyme [9] [11].

The molecular mechanism of andien-β-synthase activity involves the formation of a C16-C17 double bond in pregnenolone through a complex series of oxidative reactions [9] [11]. Crystal structure analyses have revealed that cytochrome P450 17A1 possesses a canonical cytochrome P450 fold with a single active site capable of accommodating structurally diverse steroid substrates [9] [12]. The enzyme demonstrates remarkable substrate promiscuity, accepting not only pregnenolone but also allopregnanolone as substrates for andien-β-synthase activity, indicating considerable tolerance for different steroid backbone configurations [11] [12].

Kinetic studies have demonstrated that the andien-β-synthase activity exhibits distinct mechanistic requirements compared to the 17α-hydroxylase and 17,20-lyase activities [9] [13]. The reaction proceeds through the formation of an iron-oxygen complex that preferentially attacks the steroid substrate at specific carbon positions, resulting in the formation of the characteristic 16-ene double bond [9] [11]. The catalytic efficiency varies significantly between species, with porcine cytochrome P450 17A1 demonstrating slightly higher andien-β-synthase activity compared to human and other mammalian variants [5] [6].

The expression of cytochrome P450 17A1 follows tissue-specific patterns, with highest levels observed in steroidogenic tissues including gonads and adrenal glands [10] [8]. Transcriptional regulation involves multiple factors including steroidogenic factor 1, specificity protein 3, and GATA-6, which coordinate tissue-specific and developmentally regulated expression [14]. The enzyme requires electron donation from NADPH cytochrome P450 reductase for catalytic activity, with the efficiency of electron transfer significantly influenced by the presence of cytochrome B5 [9] [13].

Role of Cytochrome B5 in Biosynthesis Enhancement

Cytochrome B5 functions as a critical allosteric regulator of cytochrome P450 17A1 andien-β-synthase activity, dramatically enhancing the conversion efficiency of pregnenolone to 5,16-androstadien-3β-ol [13] [15]. This small hemoprotein, consisting of approximately 134 amino acids, modulates steroidogenic enzyme activity through multiple mechanisms, including promotion of cytochrome P450 17A1 interaction with P450 oxidoreductase and direct electron donation [13] [15]. The enhancement effect demonstrates remarkable specificity, with cytochrome B5 increasing andien-β-synthase activity from baseline levels of less than 2% to approximately 12% in humans and 15% in pigs [13] [6].

The molecular mechanism of cytochrome B5 enhancement involves both allosteric and electron transfer components [13] [15]. Cytochrome B5 promotes the association between cytochrome P450 17A1 and P450 oxidoreductase through electrostatic interactions, where negatively charged residues on cytochrome B5 pair with positively charged residues on the proximal surface of cytochrome P450 17A1 [13] [16]. Additionally, cytochrome B5 can function as a direct electron donor for specific reactions, including the andien-β-synthase activity, through a mechanism that bypasses the traditional P450 oxidoreductase electron transfer pathway [13] [15].

Two distinct forms of cytochrome B5 contribute to steroidogenic regulation: the microsomal type A form and the mitochondrial type B form [15] [11]. The microsomal cytochrome B5 demonstrates dual functionality, stimulating both andien-β-synthase and 17,20-lyase activities, while the mitochondrial form specifically enhances 17,20-lyase activity without affecting andien-β-synthase conversion [15] [11]. This differential activity pattern suggests specialized roles for different cytochrome B5 isoforms in coordinating steroidogenic pathway flux and tissue-specific androgen production [15] [14].

The expression of cytochrome B5 follows developmental and tissue-specific patterns that correlate with androgen production capacity [14]. High expression levels are observed in the adrenal zona reticularis and gonadal tissues, particularly during periods of increased androgen synthesis such as adrenarche and sexual maturation [14]. Transcriptional regulation involves multiple factors including specificity protein 3, GATA-6, and steroidogenic factor 1, which coordinate cytochrome B5 expression with other steroidogenic enzymes [14].

Tissue-Specific Biosynthesis in Gonads and Adrenal Glands

Gonadal tissues represent the primary sites of androstenol biosynthesis, with both testicular and ovarian tissues demonstrating high-capacity andien-β-synthase activity [17] [6]. In testicular tissue, androstenol synthesis occurs predominantly within Leydig cells, which express high levels of cytochrome P450 17A1 and cytochrome B5 [18] [8]. The testicular environment provides optimal cofactor availability, including NADPH and P450 oxidoreductase, supporting efficient pregnenolone conversion to androstenol through the andien-β-synthase pathway [6] [8].

Ovarian androstenol biosynthesis demonstrates cyclical variation corresponding to reproductive hormone fluctuations, with increased production observed during specific phases of the estrous cycle [6]. Theca cells within ovarian follicles express the necessary enzymatic machinery for androstenol synthesis, including cytochrome P450 17A1, cytochrome B5, and associated reductases [8]. The ovarian contribution to systemic androstenol levels varies significantly between species, with some mammals demonstrating substantial ovarian production while others show minimal contribution [6] [8].

Adrenal gland androstenol biosynthesis occurs primarily within the zona reticularis, which expresses high levels of cytochrome P450 17A1 and cytochrome B5 [9] [8]. The zona reticularis demonstrates specialized metabolic characteristics, including enhanced 17,20-lyase activity and increased capacity for C19 steroid production [8]. Adrenal androstenol synthesis contributes significantly to circulating levels, particularly in species where gonadal production is limited or during periods of gonadal quiescence [19] [8].

The developmental regulation of tissue-specific androstenol biosynthesis follows distinct patterns in different organs [14] [8]. Fetal adrenal glands demonstrate high androstenol biosynthetic capacity, which decreases during postnatal development and increases again during adrenarche [14] [8]. Gonadal androstenol production capacity develops during sexual maturation, with adult levels significantly exceeding prepubertal synthesis rates [18] [8]. These developmental patterns reflect coordinated changes in enzyme expression, cofactor availability, and hormonal regulation [14] [8].

Enzymatic Conversions via Hydroxysteroid Dehydrogenases

Hydroxysteroid dehydrogenases represent a diverse family of enzymes critical for androstenol biosynthesis and metabolism, catalyzing the interconversion of hydroxy and keto groups at specific steroid carbon positions [20] [21]. The 3β-hydroxysteroid dehydrogenase family plays particularly important roles in androstenol biosynthesis, converting 5,16-androstadien-3β-ol to androstadienone through NAD+-dependent oxidation [7] [20]. This enzymatic conversion represents a rate-limiting step in certain biosynthetic pathways and demonstrates significant tissue-specific expression patterns [20] [22].

The 3α-hydroxysteroid dehydrogenase enzymes catalyze the final step in androstenol biosynthesis, reducing androstenone to androstenol through NADH-dependent reduction [20] [21]. This enzymatic conversion demonstrates high efficiency and specificity, with multiple isoforms expressed in different tissues [21] [18]. The aldo-keto reductase family members, particularly AKR1C1, AKR1C2, and AKR1C3, contribute significantly to 3α-hydroxysteroid dehydrogenase activity in peripheral tissues [19].

Tissue-specific expression patterns of hydroxysteroid dehydrogenases significantly influence androstenol biosynthetic capacity [21] [18]. Testicular tissue expresses high levels of 17β-hydroxysteroid dehydrogenase type 3, which primarily functions in testosterone biosynthesis but also contributes to androstenol pathway regulation [21] [18]. Hepatic tissue demonstrates predominant expression of 3β-hydroxysteroid dehydrogenase type 1, which participates in steroid metabolism and conjugation reactions [19].

The regulation of hydroxysteroid dehydrogenase activity involves multiple factors including substrate availability, cofactor ratios, and allosteric modulation [15] [19]. Cytochrome B5 demonstrates the ability to enhance 3β-hydroxysteroid dehydrogenase activity through allosteric mechanisms, increasing enzyme affinity for NAD+ cofactor [15]. This regulatory mechanism provides additional control over androstenol biosynthetic flux and represents a point of metabolic coordination between different steroidogenic pathways [15] [19].

Metabolic Fate and Excretion Mechanisms

Androstenol metabolism follows established steroid metabolic pathways involving phase I and phase II biotransformation reactions designed to increase water solubility and facilitate excretion [19]. Phase I metabolism primarily involves reduction reactions catalyzed by 5α-reductase and 3α-hydroxysteroid dehydrogenase enzymes, producing reduced metabolites with altered biological activity [19] [23]. The 5α-reduction of androstenol generates 5α-androstane derivatives, while additional hydroxylation reactions can occur at various carbon positions [19].

Phase II metabolism involves conjugation reactions that dramatically increase steroid polarity and water solubility [19]. Glucuronidation represents the predominant conjugation pathway for androstenol, catalyzed by UDP-glucuronosyltransferase enzymes that attach glucuronic acid moieties to hydroxyl groups [7] [19]. Sulfation represents an alternative conjugation pathway, particularly important in tissues with high sulfotransferase activity [19]. The resulting glucuronide and sulfate conjugates demonstrate significantly enhanced water solubility and reduced biological activity [19].

Hepatic metabolism plays a central role in androstenol clearance, with liver microsomes demonstrating high-capacity enzyme systems for steroid biotransformation [7] [19]. Primary cultured hepatocytes efficiently metabolize androstenol to glucuronide conjugates, with 3β-hydroxysteroid dehydrogenase playing essential roles in the metabolic process [7] [22]. The hepatic metabolism demonstrates species-specific variations, with pig hepatocytes showing particularly efficient androstenol glucuronidation compared to other mammalian species [7].

Excretion mechanisms for androstenol and its metabolites involve both urinary and biliary pathways [19] [24]. Urinary excretion accounts for approximately 80% of total steroid elimination, with conjugated metabolites transported across renal epithelium through organic anion transport systems [19]. Biliary excretion contributes to steroid elimination and enables enterohepatic circulation, where conjugated steroids can undergo bacterial deconjugation and reabsorption [19] [24]. The balance between urinary and biliary excretion varies between species and depends on molecular weight and conjugation status [19].

Species-Specific Variations in Biosynthetic Capacity

Significant species-specific variations exist in androstenol biosynthetic capacity, reflecting evolutionary adaptations in steroidogenic enzyme efficiency and expression patterns [6] [25]. Porcine species demonstrate particularly high androstenol biosynthetic capacity, with specialized andien-β-synthase activity in submaxillary glands producing substantial quantities of androstenol for pheromonal communication [5] [6]. The pig cytochrome P450 17A1 shows 15% conversion efficiency when enhanced by cytochrome B5, representing the highest reported andien-β-synthase activity among studied mammalian species [6].

Human androstenol biosynthesis demonstrates moderate efficiency compared to other mammalian species, with cytochrome P450 17A1 andien-β-synthase activity reaching approximately 12% when enhanced by cytochrome B5 [4] [6]. The physiological significance of androstenol in humans remains incompletely understood, with evidence suggesting potential roles as a neurosteroid and possible pheromonal compound [17]. Human tissues express the complete enzymatic machinery for androstenol biosynthesis, including cytochrome P450 17A1, cytochrome B5, and associated hydroxysteroid dehydrogenases [17] [9].

Rodent species, including rats and mice, demonstrate variable androstenol biosynthetic capacity with tissue-specific expression patterns differing from larger mammals [6] [25]. Mouse deer represent an interesting example of specialized androstenol biosynthesis, with cytochrome P450 17A1 showing 73.8% sequence homology with porcine enzyme but reduced andien-β-synthase activity [6]. The mouse deer enzyme demonstrates unique amino acid additions and deletions compared to other mammalian variants, yet retains functional andien-β-synthase activity [6].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Other CAS

1153-51-1

Wikipedia

Use Classification

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.